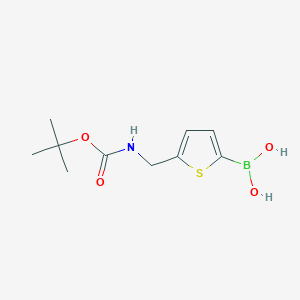

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid

Description

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid (CAS: 1072951-39-3) is a boronic acid derivative featuring a thiophene ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic frameworks, particularly in pharmaceutical and materials science research . The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic steps, enabling subsequent deprotection under acidic conditions for further functionalization . Commercial availability (e.g., CymitQuimica offers 1g for €74.00) underscores its utility as a key building block in medicinal chemistry .

Properties

IUPAC Name |

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYICDNCCZCYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674624 | |

| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}thiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-39-3 | |

| Record name | C-(1,1-Dimethylethyl) N-[(5-borono-2-thienyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}thiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Boc-aminomethyl)thiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Approach

A commonly employed method is reductive amination of 5-formylthiophene-2-boronic acid with tert-butoxycarbonyl-protected amines or amines followed by Boc protection:

Step 1: Reductive Amination

- React 5-formylthiophene-2-boronic acid with an amine source such as methylamine or allylamine in methanol solvent.

- Use molecular sieves (3 Å) to remove water and drive the equilibrium toward imine formation.

- Stir the mixture at room temperature (around 20 °C) for 1 to 1.5 hours.

- Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise to reduce the imine to the corresponding aminomethyl derivative.

- Stir for 10 minutes at 0 °C and then 1 hour at 20 °C.

- Concentrate the reaction mixture under reduced pressure to obtain the crude aminomethyl thiophene boronic acid intermediate.

Step 2: Boc Protection

- Dissolve the crude aminomethyl intermediate in dichloromethane.

- Add triethylamine (3 equivalents) as a base.

- Add di-tert-butyl dicarbonate (Boc2O) (1 equivalent) to the solution.

- Stir the mixture at room temperature for 30 minutes.

- Quench the reaction with saturated aqueous sodium bicarbonate.

- Separate the organic layer, extract the aqueous phase with dichloromethane, dry over sodium sulfate, filter, and concentrate.

- The crude product can be purified by standard chromatographic techniques or used directly in subsequent reactions.

This method yields (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid with high purity and good yield.

Alternative Synthetic Routes

While the reductive amination/Boc protection sequence is the most direct, other methods may include:

Direct Boc Protection of Aminomethylthiophene Boronic Acid

Starting from 5-(aminomethyl)thiophene-2-boronic acid, direct Boc protection is achieved by treating the free amine with di-tert-butyl dicarbonate under basic conditions.

Cross-Coupling and Functional Group Transformations

In some synthetic schemes, the boronic acid moiety is introduced via lithiation or metal-halogen exchange of a Boc-protected aminomethylthiophene derivative, followed by quenching with trialkyl borates and hydrolysis to the boronic acid.

| Step | Reagents / Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Reductive Amination | 5-formylthiophene-2-boronic acid + amine + NaBH4 | 0 °C to 20 °C | 1.5 - 2 hours | Use molecular sieves to remove water |

| Boc Protection | Di-tert-butyl dicarbonate + triethylamine + CH2Cl2 | Room temperature | 30 minutes | Quench with sat. NaHCO3, extract and dry |

| Purification | Chromatography or recrystallization | Ambient | Variable | Purity >98% achievable |

- The reductive amination method coupled with Boc protection provides an efficient route with minimal side reactions, preserving the sensitive boronic acid group.

- The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.

- The compound exhibits good stability as a white powder, with molecular weight 257.12 g/mol and molecular formula C10H16BNO4S.

- Purity levels of 98-99% are routinely achieved using this synthetic approach, suitable for subsequent use in Suzuki coupling and other cross-coupling reactions.

The preparation of this compound is efficiently accomplished through reductive amination of 5-formylthiophene-2-boronic acid followed by Boc protection of the amino group. This method offers a straightforward, high-yielding, and selective synthetic route that maintains the integrity of the boronic acid moiety. The compound’s stability and functional group compatibility make it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules via cross-coupling methodologies.

Chemical Reactions Analysis

Types of Reactions

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronate.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Oxidation: Reagents include hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Reagents include acids or bases for deprotection, followed by nucleophiles for substitution.

Major Products

Suzuki-Miyaura Coupling: The major product is a biaryl or diaryl compound, depending on the halide used.

Oxidation: The major product is a boronic ester or boronate.

Substitution: The major product depends on the nucleophile used for substitution.

Scientific Research Applications

Organic Synthesis

Role in Cross-Coupling Reactions

Boronic acids are pivotal in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The BOC protection of the amine group in (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid enhances its stability and reactivity under various conditions, making it suitable for use as a coupling partner in the synthesis of biaryl compounds and other complex structures .

Synthesis of Functionalized Thiophenes

This compound can be utilized to synthesize functionalized thiophenes, which are important in the development of organic semiconductors and photovoltaic materials. The ability to introduce diverse functional groups through boronic acid chemistry facilitates the design of materials with tailored electronic properties .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that thiophene derivatives have potential as anticancer agents due to their ability to inhibit specific cancer cell lines. The incorporation of the boronic acid moiety may enhance their biological activity by improving solubility and bioavailability. Studies are ongoing to evaluate the efficacy of this compound in preclinical models .

Drug Development

The compound's structure allows for modifications that can lead to new drug candidates targeting various diseases. Its BOC protecting group can be selectively removed under mild conditions, enabling further functionalization necessary for optimizing pharmacological properties .

Materials Science

Organic Electronics

The use of this compound in the fabrication of organic electronic devices is an emerging area of research. Its ability to form stable thin films and its favorable charge transport properties make it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiophene unit contributes to π-conjugation, enhancing electrical conductivity .

Sensors

Boronic acids are known for their ability to form reversible complexes with diols, making them useful in sensor applications. The incorporation of this compound into sensor designs could lead to sensitive detection methods for glucose or other biomolecules by leveraging its binding properties .

Case Studies

Mechanism of Action

The mechanism of action of (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The Boc-protected amino group can be deprotected to reveal a free amino group, which can participate in further chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Variations

A. Substituent Effects on the Thiophene Ring

The Boc group in the target compound provides steric bulk and stability compared to smaller substituents like -CH₃ or -CH₂OH. This makes it less prone to unwanted side reactions while retaining compatibility with palladium-catalyzed couplings .

B. Protecting Group Comparison

The Boc group is preferred over Z for its orthogonal deprotection strategy, enabling sequential functionalization in multi-step syntheses .

Heterocyclic Core Modifications

A. Thiophene vs. Furan Analogs

Thiophene’s aromaticity and electron-rich nature facilitate faster transmetalation in cross-couplings compared to furan derivatives .

Functional Group Compatibility

A. Bromine-Substituted Analogs

(4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS: 154566-69-5) introduces a bromine atom for further cross-coupling or nucleophilic substitution. However, steric hindrance from the bromine and methyl groups may reduce coupling efficiency compared to the target compound’s unhindered boronic acid .

B. Acetamide vs. Boc-Protected Amine N-2-Thiophen-2-Yl-Acetamide Boronic Acid (CAS: 448211-54-9) replaces the Boc group with an acetamide, altering hydrogen-bonding capacity. This derivative is less suited for deprotection strategies but may exhibit enhanced interactions in sensor applications .

Biological Activity

(5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid, commonly referred to as BOC-amino-boronic acid, is a boronic acid derivative with potential applications in medicinal chemistry. Its structure features a thiophene ring substituted with a boronic acid group, which is known for its reactivity in biological systems. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H16BNO4S

- Molecular Weight : 257.11 g/mol

- CAS Number : 1072951-39-3

- Synonyms : 5-(Aminomethyl)thiophene-2-boronic acid, N-BOC protected [5-[(tert-butoxycarbonylamino)methyl]thien-2-yl]boronic acid

Boronic acids are known to interact with biological molecules through reversible covalent bonding with hydroxyl groups. This interaction can inhibit various enzymes, particularly proteases and kinases, which play critical roles in cellular signaling and metabolism. The specific mechanism of this compound involves:

- Enzyme Inhibition : The boronic acid moiety can form stable complexes with serine residues in the active sites of enzymes, mimicking the transition state of substrate binding.

- Selective Targeting : Modifications such as the tert-butoxycarbonyl (BOC) group enhance selectivity towards specific enzymes, potentially reducing off-target effects.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and survival. For example:

- Inhibition of B-Raf Kinase : Studies have shown that modifications in the boronic acid structure can enhance binding affinity to B-Raf kinase, a common target in melanoma therapy. The introduction of the BOC group was found to significantly increase inhibitory potency compared to unmodified analogs .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. A study highlighted that certain boronic acid derivatives could inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria:

| Compound | Inhibition Constant (Ki) | Target Enzyme |

|---|---|---|

| BOC-amino-boronic acid | 25 nM | AmpC β-lactamase |

| Other derivatives | >100 nM | Various β-lactamases |

This suggests that this compound may be effective against resistant bacterial strains by circumventing traditional resistance mechanisms .

Case Studies

- B-Raf Inhibitors : A series of studies focused on designing B-Raf inhibitors using boron-containing compounds demonstrated that modifications like the introduction of a BOC group led to enhanced selectivity and potency against mutant forms of B-Raf found in melanoma patients .

- Antibacterial Activity : Research on sulfonamide boronic acids indicated that similar structural motifs could lead to potent inhibitors of AmpC β-lactamase, suggesting that this compound might share similar efficacy against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid, and what analytical methods validate its purity?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, microwave-assisted coupling with aryl halides (e.g., 3-bromo-4-(furan-3-yl)pyridine) uses bis(triphenylphosphine)palladium(II) dichloride as a catalyst under inert conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. The Boc group is acid-sensitive, so avoid acidic eluents.

- Characterization :

- NMR : Key signals include the Boc tert-butyl group (~1.3 ppm, singlet) and thiophene protons (6.8–7.2 ppm).

- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Deboronation products : Boronic acid derivatives may decompose under prolonged heating. Use degassed solvents and inert atmospheres to minimize oxidation.

- Unprotected amine : Hydrolysis of the Boc group can occur under acidic conditions. Monitor pH during workup (neutral or slightly basic) .

- Byproducts : Residual palladium (detected via ICP-MS) is reduced by washing with EDTA or activated charcoal .

Advanced Research Questions

Q. How does steric hindrance from the Boc-protected amino group influence reactivity in cross-coupling reactions?

- The Boc group introduces steric bulk near the boronic acid moiety, potentially slowing transmetallation in Suzuki reactions.

- Optimization strategies :

- Increase reaction temperature (80–100°C) or use microwave irradiation .

- Switch catalysts: Tetrakis(triphenylphosphine)palladium(0) may offer better turnover than PdCl₂(PPh₃)₂ in sterically hindered systems .

- Data Comparison :

| Catalyst | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | 65–70 | 2 h (microwave) | |

| Pd(PPh₃)₄ | 75–80 | 4 h (reflux) |

Q. What stability challenges arise during storage, and how are they addressed?

- Hydrolysis : The boronic acid moiety can hydrolyze in humid environments. Store under argon at –20°C with desiccants (silica gel).

- Boc group stability : Prolonged exposure to light or heat (>40°C) may degrade the Boc group. Use amber vials and avoid freeze-thaw cycles .

Q. How can researchers resolve contradictions in optimal reaction conditions reported across studies?

- Case study : Conflicting reports on solvent systems (1,2-dimethoxyethane vs. THF/water mixtures) for Suzuki couplings.

- Resolution : Screen solvents using design of experiments (DoE). For this compound, 1,2-dimethoxyethane provided higher yields (78% vs. 62% in THF/water) due to better solubility of the boronic acid .

- Recommendation : Validate literature protocols with small-scale trials before scaling up.

Methodological Guidance

Q. What strategies are effective for quantifying trace palladium residues post-synthesis?

- ICP-MS : Detects Pd down to 0.1 ppm.

- Colorimetric tests : Use thiourea-based reagents (e.g., Pd-specific test strips) for rapid screening .

Q. How can researchers troubleshoot low yields in coupling reactions involving this boronic acid?

- Checkpoints :

Substrate ratio : Ensure a 1.1:1 molar ratio of boronic acid to aryl halide.

Oxygen sensitivity : Confirm inert atmosphere integrity via Schlenk techniques.

Catalyst activity : Freshly prepare or re-purify Pd catalysts to avoid deactivation.

Data Contradiction Analysis

Q. Why do some studies report higher yields with Pd(PPh₃)₄ versus PdCl₂(PPh₃)₂?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.